

A Technical Guide to the Crystal Structure and Crystallography of trans,trans-Dibenzylideneacetone

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Compound of Interest

Compound Name: *trans,trans-Dibenzylideneacetone*

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Abstract

trans,trans-Dibenzylideneacetone (DBA), a key ligand in organometallic chemistry and a versatile synthetic intermediate, possesses a well-defined solid-state structure that dictates its physical and chemical properties. This guide provides an in-depth analysis of the crystal structure of the trans,trans isomer of dibenzylideneacetone, presenting key crystallographic data, detailed experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and a visualization of the experimental workflow. The precise understanding of its three-dimensional arrangement is crucial for applications in catalysis, materials science, and drug design, where intermolecular interactions and molecular conformation play a pivotal role.

Introduction

Dibenzylideneacetone (DBA) is an organic compound that exists as three stereoisomers: cis,cis, cis,trans, and trans,trans. The trans,trans isomer is the most stable and is typically isolated as a pale-yellow crystalline solid.^[1] Its utility as a ligand in palladium-catalyzed cross-coupling reactions has made it indispensable in synthetic organic chemistry. The steric and electronic properties of the DBA ligand, which are a direct consequence of its molecular structure, influence the reactivity and stability of the resulting palladium complexes. A thorough

understanding of its crystal structure provides fundamental insights into its solid-state behavior and its interactions in various chemical environments.

Crystallographic Data

The crystal structure of **trans,trans-dibenzylideneacetone** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the centrosymmetric space group C 2/c. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₇ H ₁₄ O
Formula Weight	234.29 g/mol
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	C 2/c
Unit Cell Dimensions	
a	11.75(2) Å
b	5.96(1) Å
c	18.82(4) Å
α	90°
β	106.9(3)°
γ	90°
Volume	1260(4) Å ³
Z	4
Calculated Density	1.234 Mg/m ³
Absorption Coefficient	0.076 mm ⁻¹
F(000)	496
Data Collection	
Crystal Size	0.20 x 0.15 x 0.10 mm
θ range for data collection	2.30 to 25.00°
Index ranges	-13 ≤ h ≤ 13, 0 ≤ k ≤ 7, 0 ≤ l ≤ 22
Reflections collected	1189

Independent reflections	1107 [R(int) = 0.045]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1107 / 0 / 106
Goodness-of-fit on F ²	1.03
Final R indices [I > 2σ(I)]	R1 = 0.058, wR2 = 0.16
R indices (all data)	R1 = 0.10, wR2 = 0.19
Largest diff. peak and hole	0.21 and -0.20 e.Å ⁻³

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degree (°)
C(1)-C(2)	1.47(1)	C(2)-C(1)-C(2A)	117(1)
C(1)-O(1)	1.25(1)	O(1)-C(1)-C(2)	121.5(8)
C(2)-C(3)	1.32(1)	C(1)-C(2)-C(3)	122.1(8)
C(3)-C(4)	1.46(1)	C(2)-C(3)-C(4)	127.1(8)
C(4)-C(5)	1.40(1)	C(3)-C(4)-C(5)	121.1(8)
C(4)-C(9)	1.39(1)	C(3)-C(4)-C(9)	119.5(8)
C(5)-C(6)	1.38(1)	C(5)-C(4)-C(9)	119.4(8)
C(6)-C(7)	1.37(1)	C(4)-C(5)-C(6)	120.5(9)
C(7)-C(8)	1.38(2)	C(5)-C(6)-C(7)	120(1)
C(8)-C(9)	1.38(1)	C(6)-C(7)-C(8)	120(1)
C(7)-C(8)-C(9)	120(1)		
C(4)-C(9)-C(8)	120.0(9)		

Symmetry transformation used to generate equivalent atoms: (A) -x, y, -z+1/2

Experimental Protocols

Synthesis and Crystallization

trans,trans-Dibenzylideneacetone is synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base catalyst.

Materials:

- Benzaldehyde
- Acetone
- Ethanol (95%)
- Sodium hydroxide (NaOH)
- Deionized water

Procedure:

- A solution of sodium hydroxide is prepared by dissolving NaOH in a mixture of water and ethanol at room temperature.
- Benzaldehyde and acetone are then added to the basic solution.
- The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by the formation of a yellow precipitate of **trans,trans-dibenzylideneacetone**.
- After the reaction is complete, the precipitate is collected by vacuum filtration and washed with cold water to remove any remaining NaOH.
- The crude product is then recrystallized from a suitable solvent, such as hot ethanol or ethyl acetate, to yield pale-yellow crystals suitable for single-crystal X-ray diffraction. Slow evaporation of the solvent from a dilute solution is recommended for the growth of high-quality single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

Instrumentation:

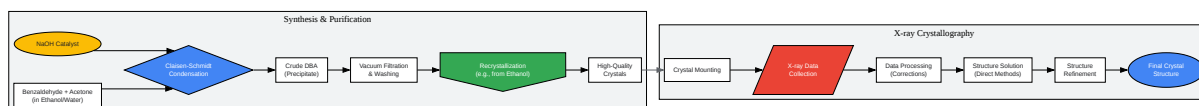
- Four-circle diffractometer
- Graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$)
- CCD area detector

Procedure:

- A suitable single crystal of **trans,trans-dibenzylideneacetone** was selected and mounted on a glass fiber.
- The crystal was placed on the goniometer head of the diffractometer and cooled to the data collection temperature of 293(2) K.
- The unit cell parameters were determined from a set of reflections and refined using the least-squares method.
- Intensity data were collected over a full sphere of reciprocal space using the ω -scan method.
- The collected data were processed, including corrections for Lorentz and polarization effects. An absorption correction was also applied.
- The crystal structure was solved by direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of **trans,trans-dibenzylideneacetone** to the final determination of its crystal structure.



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Caption: Experimental workflow for the synthesis and crystallographic analysis of **trans,trans-dibenzylideneacetone**.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and crystallography of **trans,trans-dibenzylideneacetone**. The detailed crystallographic data presented in the tables, along with the explicit experimental protocols, offer valuable information for researchers in the fields of chemistry, materials science, and drug development. The molecular geometry and intermolecular packing in the solid state are critical for understanding its role as a ligand and its potential for the design of new materials and pharmaceutical compounds. The provided workflow visualization further clarifies the process of obtaining and analyzing this fundamental structural information.

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References

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